Cichoriin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-obesity effects:

- Studies in rats on a high-fat diet (HFD) have shown that Cichoriin treatment significantly reduced body weight gain, fat accumulation, and improved blood lipid profile compared to the control group [].

- This suggests Cichoriin's potential to inhibit fat storage and improve lipid metabolism, offering a potential strategy for weight management.

Mitigating oxidative stress:

- HFD can induce oxidative stress, a cellular imbalance linked to various health issues, including obesity. Research suggests Cichoriin's antioxidant properties help combat this by restoring the balance between free radicals and antioxidants in the body [].

- This ability to reduce oxidative stress may contribute to Cichoriin's overall beneficial effects on obesity and related complications.

Improving metabolic function:

- Cichoriin treatment in HFD rats has shown positive effects on liver and kidney function, indicating its potential to protect these vital organs from the detrimental effects of obesity [].

- Additionally, studies suggest Cichoriin may upregulate the expression of PPAR-γ, a key regulator of fat metabolism, potentially promoting healthy metabolic function [].

Preliminary findings and future directions:

- While the research on Cichoriin's application in obesity management is promising, it is crucial to note that these studies are primarily pre-clinical.

- Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans before it can be considered a viable therapeutic option.

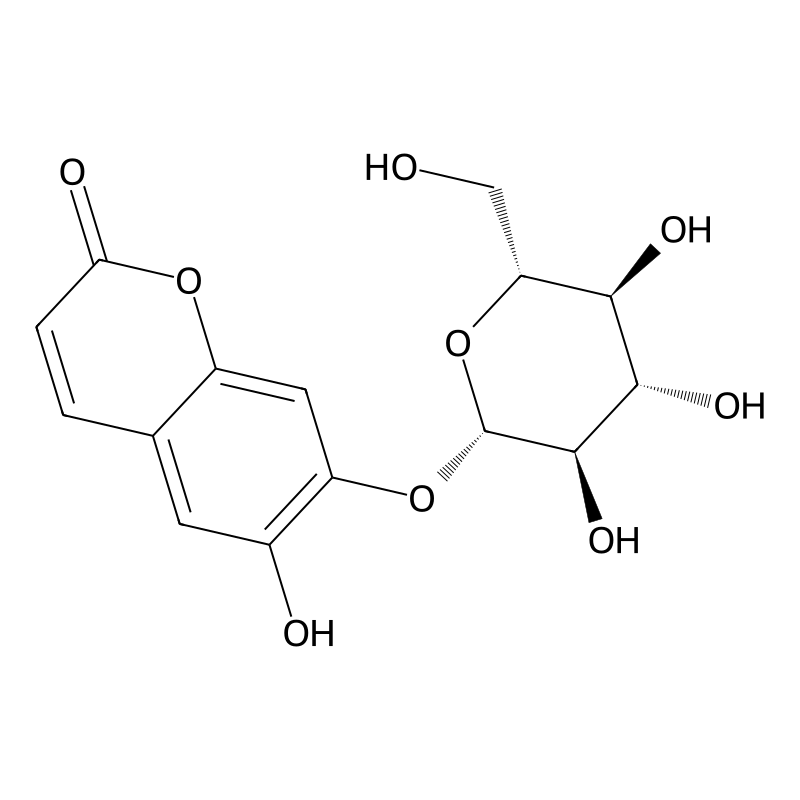

Cichoriin, chemically known as 6-hydroxy-7-O-glucosylcoumarin, is a biocoumarin derived from the chicory plant (Cichorium intybus). This compound features a sugar moiety that enhances its solubility and bioavailability while reducing toxicity. Cichoriin is part of a larger family of coumarins, which are known for their diverse biological activities. It has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress mitigation .

- Studies suggest Cichoriin may have antiviral properties. Research indicates it might inhibit the replication of certain viruses, including SARS-CoV-2 (the virus that causes COVID-19). However, the exact mechanism of action needs further investigation.

- There is limited data available on the safety and hazards of Cichoriin. As with any unfamiliar compound, following safe laboratory practices is essential when handling it.

Cichoriin exhibits a range of biological activities:

- Antioxidant Activity: It mitigates oxidative stress by upregulating antioxidant markers and protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects: Cichoriin has been shown to reduce inflammation markers in various experimental models.

- Antimicrobial Properties: The compound demonstrates antibacterial, antifungal, and antiviral activities, making it a candidate for further pharmacological exploration .

- Metabolic Regulation: Studies indicate that cichoriin may enhance glucose uptake and lipid metabolism by modulating key biomarkers like GLUT4 and AMP-activated protein kinase (AMPK) in diabetic models .

Cichoriin can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as glucosyltransferases to catalyze the reaction between aesculetin and glucose or sucrose.

- Chemical Synthesis: Traditional organic synthesis methods can also yield cichoriin through multi-step reactions involving coumarins and glycosylating agents.

- Extraction from Natural Sources: Cichoriin can be isolated from chicory plants using solvent extraction techniques followed by purification processes like chromatography .

Cichoriin has potential applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, cichoriin is being researched for its potential use in treating metabolic disorders like diabetes and obesity.

- Nutraceuticals: Its health benefits make it suitable for incorporation into dietary supplements aimed at improving metabolic health.

- Cosmetics: The photoprotective properties of cichoriin suggest its use in skincare products aimed at reducing oxidative damage from UV exposure .

Cichoriin has been studied for its interactions with several biological targets:

- GLUT4: It shows strong binding affinity to glucose transporter type 4, suggesting a role in glucose metabolism.

- AMPK: Cichoriin activates AMPK pathways, which are crucial for energy regulation in cells.

- PI3K: Interaction with phosphoinositide 3-kinase indicates potential pathways involved in cell growth and metabolism regulation .

Several compounds share structural or functional similarities with cichoriin:

| Compound Name | Structure Type | Key Activities |

|---|---|---|

| Aesculetin | Coumarin | Antioxidant, anti-inflammatory |

| Esculin | Coumarin glycoside | Antimicrobial, antioxidant |

| Chlorogenic Acid | Phenolic compound | Antioxidant, anti-inflammatory |

| Coumarin | Simple coumarin | Anticoagulant, antimicrobial |

Uniqueness of Cichoriin

Cichoriin's uniqueness lies in its specific glycosylation pattern that enhances solubility and bioactivity compared to other coumarins. Its ability to interact with multiple metabolic pathways makes it particularly valuable in therapeutic contexts related to obesity and diabetes management .

Cichoriin’s history is intertwined with the use of chicory in traditional medicine. Ancient Egyptian and Roman civilizations utilized chicory for its medicinal properties, with Horace referencing it as a dietary staple. The compound was first isolated in the mid-20th century from chicory roots, though its structural elucidation occurred later through advanced chromatographic and spectroscopic techniques. Notably, cichoriin has been identified in multiple Asteraceae species, including Chondrilla juncea and Taraxacum officinale (dandelion), highlighting its broad taxonomic distribution.

Chemical Classification as a Coumarin Glycoside

Cichoriin (C₁₅H₁₆O₉; molecular weight 340.28 g/mol) belongs to the coumarin glycoside family, featuring a glucose moiety linked to aesculetin (6,7-dihydroxycoumarin) at the 7-hydroxy position. Its structure includes a benzopyrone core with a β-D-glucopyranosyl unit, enhancing water solubility and bioavailability compared to non-glycosylated coumarins. Key spectral data:

- UV-Vis: λₘₐₓ 254 nm (coumarin chromophore).

- NMR: δ 6.25 (d, H-3), δ 7.35 (s, H-5), δ 5.10 (d, glucose anomeric proton).

Table 1: Chemical Properties of Cichoriin

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₉ |

| Molecular Weight | 340.28 g/mol |

| Solubility | DMSO: 60 mg/mL (176.33 mM) |

| Melting Point | 215–217°C (decomposes) |

| Bioactivity | Antioxidant, antiviral |

Taxonomic Distribution and Natural Occurrence

Cichoriin is widely distributed across plant families, predominantly in Asteraceae and Oleaceae:

- Asteraceae: Cichorium intybus (chicory), Chondrilla juncea (rush skeletonweed).

- Oleaceae: Fraxinus insularis (ash species).

- Other: Found in Koelpinia linearis and green vegetables like endive.

Its concentration varies by tissue, with chicory roots containing up to 0.12% dry weight. Ecological studies suggest cichoriin serves as a phytoalexin, defending against pathogens like Pseudomonas cichorii.

Scientific Significance in Phytochemistry

Cichoriin’s dual role as a defensive metabolite and therapeutic agent has driven extensive research. Key findings include:

- Antiviral Activity: Molecular docking studies reveal cichoriin inhibits SARS-CoV-2 main protease (Mᴾʳᴼ), with binding affinity (-8.5 kcal/mol) comparable to remdesivir.

- Antidiabetic Effects: In murine models, cichoriin ameliorates hyperglycemia by modulating PPAR-γ and GLUT4 pathways.

- Photodynamic Therapy: As a photosensitizer, it induces apoptosis in breast tumor cells under UV exposure.

Molecular Formula C15H16O9 and Structural Characterization

Cichoriin is a naturally occurring coumarin glycoside with the molecular formula C15H16O9 and a molecular weight of 340.28 grams per mole [1] [3] [5]. The compound exhibits a percent composition of carbon 52.95%, hydrogen 4.74%, and oxygen 42.32% [5] [6]. The exact mass has been determined as 340.07943208 grams per mole, with a monoisotopic mass of 340.079432 grams per mole [3] [20].

The structural characterization reveals that cichoriin consists of a coumarin backbone linked to a glucose moiety through a glycosidic bond [1] [2]. The complete International Union of Pure and Applied Chemistry name for cichoriin is 6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one [1] [3] [9]. This nomenclature clearly indicates the presence of a hydroxyl group at position 6 of the coumarin ring and the attachment of a beta-D-glucopyranosyl unit at position 7 [6] [8].

The compound is registered under Chemical Abstracts Service number 531-58-8 and possesses the International Chemical Identifier Key WNBCMONIPIJTSB-TVKJYDDYSA-N [1] [3] [5]. The structural formula demonstrates that cichoriin belongs to the class of organic compounds known as coumarin glycosides, which are aromatic compounds containing a carbohydrate moiety glycosidically bound to a coumarin moiety [2] [8].

| Property | Value |

|---|---|

| Molecular Formula | C15H16O9 |

| Molecular Weight | 340.28 g/mol |

| Exact Mass | 340.07943208 g/mol |

| CAS Registry Number | 531-58-8 |

| IUPAC Name | 6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

| InChI Key | WNBCMONIPIJTSB-TVKJYDDYSA-N |

| Percent Composition | C 52.95%, H 4.74%, O 42.32% |

Stereochemical Features and Defined Stereocenters

Cichoriin exhibits absolute stereochemistry with five defined stereocenters out of five total possible stereocenters [3] [9]. The stereochemical configuration is completely defined, indicating that all chiral centers in the molecule have been characterized and assigned specific three-dimensional orientations [9].

The glucose moiety attached to the coumarin backbone contributes all five stereocenters to the molecule [1] [3]. The stereochemical assignments follow the standard nomenclature for beta-D-glucose, with the anomeric carbon exhibiting the 2S configuration, establishing the beta-glycosidic linkage to the coumarin ring [1] [9]. The remaining stereocenters in the glucose unit are configured as 3R, 4S, 5S, and 6R, respectively [1] [3].

The beta-glycosidic linkage represents a crucial stereochemical feature, as it determines the spatial orientation of the glucose unit relative to the coumarin backbone [8] [9]. This configuration influences both the physical properties and biological activities of the compound, as beta-linkages generally exhibit greater resistance to enzymatic hydrolysis compared to alpha-linkages [10].

| Stereocenter Position | Configuration | Description |

|---|---|---|

| C1 (Anomeric Carbon) | 2S | Beta-glycosidic linkage |

| C2 (Glucose) | 3R | Glucose C2 stereocenter |

| C3 (Glucose) | 4S | Glucose C3 stereocenter |

| C4 (Glucose) | 5S | Glucose C4 stereocenter |

| C5 (Glucose) | 6R | Glucose C5 stereocenter |

Physical Properties and Crystalline Structure

Cichoriin manifests as a crystalline solid that forms needle-like crystals when crystallized with two molecules of water [6] [17]. The compound exhibits a melting point of 213-215 degrees Celsius after drying in a desiccator, indicating good thermal stability up to this temperature range [6].

The optical properties of cichoriin include a specific optical rotation of [α]D18 -105 degrees when measured at a concentration of 3 grams per 100 milliliters in 50% dioxane solution [6]. This negative optical rotation indicates that the compound rotates plane-polarized light in a counterclockwise direction, which is consistent with the stereochemical configuration of the glucose moiety [6].

Solubility characteristics reveal that cichoriin is soluble in hot water, ethanol, and glacial acetic acid, but remains insoluble in ether and petroleum ether [6]. This solubility profile reflects the polar nature of the molecule due to the multiple hydroxyl groups present in both the coumarin and glucose portions [8]. When dissolved in dilute alkaline solutions, cichoriin produces a characteristic yellow color but does not exhibit fluorescence, which distinguishes it from the related compound esculin [6].

The crystalline structure incorporates two water molecules per molecule of cichoriin, forming a dihydrate crystal lattice [4] [6]. This hydrated form contributes to the stability of the crystalline material and affects the melting point characteristics [4].

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Crystalline Form | Needles with 2H2O |

| Melting Point | 213-215°C (after drying) |

| Optical Rotation | [α]D18 -105° (c = 3 in 50% dioxane) |

| Solubility in Water | Soluble in hot water |

| Solubility in Ethanol | Soluble |

| Solubility in Ether | Insoluble |

| Color in Alkaline Solution | Yellow color |

| Fluorescence | No fluorescence |

Spectroscopic Characteristics and Structural Confirmation

Spectroscopic analysis of cichoriin provides comprehensive structural confirmation through multiple analytical techniques [1] [15] [17]. Ultraviolet spectroscopy reveals characteristic absorption with a maximum wavelength at 258 nanometers, which is typical for coumarin derivatives and confirms the presence of the aromatic chromophore [15].

Nuclear magnetic resonance spectroscopy data are available for both carbon-13 and proton nuclear magnetic resonance, providing detailed information about the molecular framework and confirming the structural assignments [1] [13]. The carbon-13 nuclear magnetic resonance spectrum shows characteristic signals for the coumarin ring carbons and the glucose carbon atoms, while the proton nuclear magnetic resonance spectrum provides information about the hydrogen environments in both portions of the molecule [1].

Mass spectrometry analysis using electrospray ionization produces a molecular ion peak at mass-to-charge ratio 340, corresponding to the molecular weight of cichoriin [1] [10]. This technique provides definitive molecular weight confirmation and can be used for fragmentation studies to elucidate structural features [10].

Infrared spectroscopy reveals characteristic absorption bands for coumarin and hydroxyl functional groups, confirming the presence of these key structural elements [16]. The infrared spectrum shows typical coumarin lactone carbonyl stretching and hydroxyl group stretching vibrations [16].

High-performance liquid chromatography analysis under specific conditions yields a retention time of 4.46 minutes, providing a method for identification and quantification of the compound [17]. This chromatographic behavior reflects the polar nature of the molecule and its interaction with reversed-phase column materials [17].

| Technique | Characteristic Features | Reference/Conditions |

|---|---|---|

| Ultraviolet Absorption | λmax at 258 nm | Ultraviolet spectrophotometer monitoring |

| Carbon-13 Nuclear Magnetic Resonance | Spectrum available | Database |

| Proton Nuclear Magnetic Resonance | Spectrum available | Literature reported |

| Mass Spectrometry | Molecular ion peak at m/z 340 | Positive ionization mode |

| Infrared Spectroscopy | Characteristic coumarin and hydroxyl bands | Analysis |

| High-Performance Liquid Chromatography | 4.46 min retention time | C18 column conditions |

Chemical Reactivity and Stability Parameters

The chemical reactivity of cichoriin is influenced by the presence of multiple functional groups, including hydroxyl groups, the glycosidic bond, and the coumarin lactone ring . The compound exhibits good thermal stability up to its melting point of 213-215 degrees Celsius, beyond which thermal decomposition occurs [6].

Hydrolysis susceptibility represents a significant aspect of cichoriin reactivity, as the glycosidic bond linking the glucose moiety to the coumarin backbone can be cleaved under acidic or basic conditions [24]. The beta-glycosidic linkage generally shows greater resistance to hydrolysis compared to alpha-linkages, contributing to the relative stability of the compound .

Oxidation stability is enhanced by the presence of the glucose moiety, which provides protection to the coumarin backbone compared to the free aglycone . This protective effect contributes to improved shelf-life and reduced degradation under oxidative conditions [10].

The compound demonstrates stability under neutral pH conditions but undergoes color changes when exposed to alkaline environments, producing a characteristic yellow coloration [6]. This pH-dependent color change can serve as a qualitative indicator of the compound's presence [6].

Photostability characteristics show that cichoriin exhibits enhanced stability compared to its aglycone form, with the glucose conjugation providing protective effects against light-induced degradation [23]. This improved photostability makes the compound more suitable for applications where light exposure may occur [23].

Chemical reactivity primarily involves nucleophilic substitution reactions at hydroxyl and glycosidic positions . The coumarin ring system remains relatively stable due to its aromatic character, although the lactone ring may be susceptible to nucleophilic attack under basic conditions .

| Parameter | Characteristic | Notes |

|---|---|---|

| Thermal Stability | Stable up to melting point | Decomposes at 213-215°C |

| Hydrolysis Susceptibility | Susceptible to acid/base hydrolysis | Glucose can be cleaved |

| Oxidation Stability | Enhanced by glucose moiety | Sugar moiety provides protection |

| pH Stability | Stable in neutral conditions | Alkaline conditions cause color change |

| Photostability | Enhanced compared to aglycone | Glucose conjugation improves stability |

| Chemical Reactivity Type | Nucleophilic substitution possible | At hydroxyl and glycosidic positions |

| Glycosidic Bond Stability | Cleavable under acidic conditions | Beta-linkage more resistant than alpha |

| Coumarin Ring Stability | Stable aromatic system | Lactone ring susceptible to base |

Cichoriin occurs naturally in several plant species, with the most abundant and well-documented sources being members of the Asteraceae family [1] [2] [3]. The primary botanical sources include Cichorium intybus, Cichorium endivia, Chondrilla juncea, Lactuca tatarica, Lactuca altaica, and Koelpinia linearis [2] [3] [4]. Additionally, cichoriin has been identified in Fraxinus insularis, representing the only confirmed non-Asteraceae source within the Oleaceae family [1] [5].

| Plant Species | Family | Common Name | Primary Source | Distribution |

|---|---|---|---|---|

| Cichorium intybus [6] [2] | Asteraceae | Common chicory | Yes | Europe, North Africa, Asia; naturalized worldwide [7] [8] |

| Cichorium endivia [9] [3] | Asteraceae | Endive | Yes | Mediterranean, Europe, cultivated globally |

| Fraxinus insularis [1] [5] | Oleaceae | Chinese flowering ash | No | Central and southeastern China, Taiwan, Japan [10] |

| Chondrilla juncea [2] [3] | Asteraceae | Rush skeletonweed | No | Europe, Asia, North Africa; invasive in North America, Australia [11] |

| Lactuca tatarica [2] [3] | Asteraceae | Tatarian lettuce | No | Europe, North Africa, Asia [12] |

| Lactuca altaica [2] [3] | Asteraceae | Altai lettuce | No | Altai Mountains, Central Asia |

| Koelpinia linearis [13] [14] | Asteraceae | Linear koelpinia | No | Central Asia, Russia [15] |

The identification of cichoriin across these diverse plant species suggests evolutionary conservation of coumarin biosynthetic pathways, particularly within the Asteraceae lineage [16] [17]. Research indicates that cichoriin biosynthesis involves the conversion of umbelliferone to aesculetin through additional oxygenation processes, followed by glucosylation to form the final cichoriin compound [18]. This biosynthetic pathway demonstrates the evolutionary significance of coumarin metabolism in plant secondary metabolite production [16].

Cichorium intybus as Principal Botanical Source

Cichorium intybus stands as the most extensively studied and commercially significant source of cichoriin [6] [2] [19]. This biennial herbaceous plant, belonging to the Asteraceae family, demonstrates exceptional cichoriin accumulation capabilities across multiple plant tissues [6] [20]. The species exhibits remarkable adaptability, thriving in diverse environmental conditions from temperate Europe to subtropical regions worldwide [7] [21] [8].

The botanical characteristics of Cichorium intybus that contribute to its status as a primary cichoriin source include its robust taproot system, extensive aerial biomass production, and specialized latex-containing tissues [22] [20] [23]. The plant typically reaches heights of 30-120 centimeters, developing a rosette of basal leaves during its first year and producing characteristic blue flowers on branched stems in the second year [22] [24] [23].

Cichorium intybus demonstrates superior cichoriin production compared to other botanical sources due to several physiological factors [6] [25]. The species possesses well-developed laticiferous systems that serve as primary sites for coumarin biosynthesis and accumulation [25] [26]. These specialized tissues contain the enzymatic machinery necessary for cichoriin production, including cytochrome P450 enzymes involved in coumarin hydroxylation and glycosyltransferases responsible for glucoside formation [25] [27].

The cultivation history of Cichorium intybus as a source of bioactive compounds extends back thousands of years [28] [21] [29]. Historical records indicate that ancient Egyptians cultivated chicory for medicinal purposes, while Europeans have utilized the plant as a coffee substitute and medicinal herb for centuries [28] [29]. This extensive cultivation history has resulted in the development of numerous cultivars optimized for different purposes, including varieties specifically selected for enhanced coumarin content [21] [30].

Distribution Across Plant Families: Asteraceae, Compositae and Others

The distribution of cichoriin-producing species demonstrates a clear phylogenetic pattern, with the vast majority of sources concentrated within the Asteraceae family [31] [32] [33]. The Asteraceae, formerly known as Compositae, represents one of the largest angiosperm families, comprising over 32,000 species distributed across more than 1,900 genera [32] [33]. This family's exceptional diversity provides numerous opportunities for cichoriin occurrence across different genera and species.

Within the Asteraceae, cichoriin-producing species belong primarily to the subfamily Cichorioideae and the tribe Cichorieae [31] [34] [35]. This taxonomic grouping includes approximately 240 genera and 2,900 species, characterized by ligulate florets and the presence of latex-containing tissues [31] [35]. The phylogenetic concentration of cichoriin production within this group suggests common evolutionary origins for coumarin biosynthetic pathways [36] [35].

The Cichorieae tribe demonstrates several unifying characteristics that correlate with cichoriin production capabilities [36] [35]. These include the presence of lactiferous canals in both subterranean and aerial plant parts, homogamous capitula with ligulate flowers, and specialized pollen morphology [36] [35]. The latex-containing tissues serve dual functions as both storage sites for cichoriin and other secondary metabolites and as defensive mechanisms against herbivory [37] [35].

Notable genera within the Asteraceae that produce cichoriin include Cichorium, Lactuca, Chondrilla, and Koelpinia [2] [3] [4]. Each genus demonstrates distinct ecological adaptations and geographic distributions, suggesting independent evolutionary optimization of cichoriin biosynthesis [12] [38] [15]. The genus Cichorium remains the most economically important for cichoriin production, with both Cichorium intybus and Cichorium endivia serving as commercial sources [6] [9].

The occurrence of cichoriin in Fraxinus insularis represents a remarkable example of convergent evolution in secondary metabolite production [1] [10] [5]. The Oleaceae family shares no recent common ancestry with the Asteraceae, yet both families have independently evolved the capacity for cichoriin biosynthesis [10] [5]. This convergence suggests strong selective pressures favoring coumarin production in certain ecological niches [16] [17].

Accumulation Patterns in Different Plant Tissues

Cichoriin accumulation demonstrates distinct tissue-specific patterns that reflect the compound's biosynthetic origins and physiological functions [6] [25] [39]. Research indicates that aerial parts of Cichorium intybus serve as primary accumulation sites, with particularly high concentrations observed in leaf tissues and stem components [6] [25]. The differential accumulation across tissues provides insights into cichoriin's ecological roles and optimal harvesting strategies for commercial applications.

| Plant Tissue | Cichoriin Content | Notes |

|---|---|---|

| Aerial parts [6] [25] | High | Primary accumulation site with coumarins including cichoriin |

| Leaves [6] [25] | Moderate | Contains cichoriin along with other coumarins like esculetin |

| Stems [23] [40] | Low | Lower concentrations, milky sap when cut |

| Roots [6] [30] | Moderate | Contains inulin and coumarin derivatives including cichoriin |

| Flowers [41] [24] | Low | Minimal cichoriin content |

| Latex [25] [26] | High | Concentrated in laticifers, site of biosynthesis |

The latex-containing tissues represent the most concentrated source of cichoriin within plant systems [25] [26]. These specialized structures, known as laticifers, contain the enzymatic machinery responsible for cichoriin biosynthesis and serve as primary storage compartments [25] [26]. Research using CRISPR/Cas9 gene editing techniques has demonstrated that late-stage coumarin biosynthesis occurs predominantly within laticiferous tissues [25] [26].

Leaf tissues demonstrate moderate cichoriin accumulation with seasonal variation patterns [42] [39]. Studies examining Cichorium intybus across different habitats revealed that environmental stress, particularly saline soil conditions, significantly enhances cichoriin content in foliar tissues [42]. The increased production under stress conditions suggests that cichoriin serves protective functions against environmental challenges [42] [43].

Root tissues exhibit complex accumulation patterns that vary with plant developmental stage and environmental conditions [44] [45]. During active growth phases, roots primarily function as storage organs for inulin and other carbohydrates, with moderate cichoriin concentrations [45]. However, during flowering and reproductive phases, root cichoriin content may increase as the plant mobilizes resources for reproductive success [39].

The temporal dynamics of cichoriin accumulation reveal sophisticated regulatory mechanisms governing secondary metabolite production [25] [39]. Gene expression studies indicate that biosynthetic enzymes show tissue-specific expression patterns, with particularly high activity in latex-producing cells [25] [27]. This spatial organization ensures efficient cichoriin production while minimizing metabolic costs to the plant [25].

Environmental and Seasonal Influences on Cichoriin Biosynthesis

Environmental factors exert profound influences on cichoriin biosynthesis, with multiple studies demonstrating significant variation in compound production across different growing conditions [42] [44] [46]. Temperature, light exposure, soil composition, and seasonal cycles all contribute to the complex regulation of cichoriin accumulation in natural plant populations [42] [47] [46].

| Factor | Effect on Biosynthesis | Optimal Conditions |

|---|---|---|

| Soil type [42] | Saline soils increase secondary metabolite production | Well-drained soils |

| Salinity [42] | Enhanced biosynthesis in saline conditions | Moderate salinity levels |

| Temperature [47] [46] | Cold exposure can enhance coumarin content | 15-25°C for optimal growth |

| Light exposure [48] [49] | Light quality affects phenolic compound production | Partial shade to full sun |

| Seasonal variation [50] [51] | Peak production varies by season and plant development | Spring to early summer |

| Nutrient availability [44] | Phosphate and iron starvation increase secondary metabolites | Balanced nutrition |

| Water stress [43] | Moderate stress may enhance coumarin production | Adequate but not excessive moisture |

Temperature represents a critical environmental variable affecting cichoriin biosynthesis, with cold stress demonstrating particular significance [47] [46]. Research on young industrial chicory plants revealed that exposure to low temperatures (4-8°C) induces physiological changes that may enhance secondary metabolite production [46]. The cold stress response involves complex regulatory mechanisms affecting chlorophyll fluorescence parameters and non-photochemical quenching processes [46].

Seasonal variation in cichoriin content reflects the interplay between environmental conditions and plant developmental cycles [50] [51]. Studies examining multiple tree species over three growing seasons demonstrated significant temporal variation in polyphenolic compound production, with patterns varying between individual plants and years [50]. These findings suggest that cichoriin production in herbaceous plants like Cichorium intybus likely follows similar seasonal patterns influenced by temperature, photoperiod, and precipitation cycles [51].

Soil salinity emerges as a particularly important factor enhancing cichoriin biosynthesis [42]. Comparative studies of Cichorium intybus populations growing in saline versus non-saline habitats revealed significantly higher concentrations of phenolic compounds and enhanced antioxidant activity in plants from saline soils [42]. The increased secondary metabolite production under saline conditions represents an adaptive response to osmotic stress and ion toxicity [42].

Light quality and intensity demonstrate significant effects on coumarin production pathways [48] [49]. Research on LED lighting systems revealed that blue and red light wavelengths specifically modulate polyphenol production in various plant species [49]. Blue light (400-480 nanometers) particularly enhances anthocyanin and other functional compound accumulation, while red light (600-700 nanometers) promotes vegetative growth [49]. These findings suggest that optimizing light conditions could enhance cichoriin production in controlled cultivation systems [49].